molecular formula C19H19N3O2 B6507831 1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 899999-72-5

1-(2-methoxyphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

Cat. No. B6507831
CAS RN: 899999-72-5
M. Wt: 321.4 g/mol
InChI Key: ZLAQOKNTIDBFGA-UHFFFAOYSA-N
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Description

2-Methoxydiphenidine, also known as 2-MeO-diphenidine and methoxphenidine, is a dissociative and hallucinogenic substance of the 1,2-diarylethylamine class . It is found as a powder and tablets .

Safety and Hazards

2-Methoxydiphenidine is manufactured clandestinely and poses a risk to public health . It has no recognized therapeutic use . Its effects and abuse potential would be expected to be similar to those of PCP . A few case reports describe adverse effects, including acute behavioral effects such as agitation, sedation, depersonalization, hallucinations, delusions, and paranoia, and physical effects such as tachycardia, syncope, and hyperthermia .

Future Directions

The use of 2-Methoxydiphenidine has been declining in recent years . There is insufficient evidence of a public health or social problem at this time to warrant placing 2-methoxydiphenidine under international control . The Committee recommended that 2-Methoxydiphenidine be kept under surveillance by the WHO Secretariat .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-phenylethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-17-10-6-5-9-16(17)22-14-13-21-18(19(22)23)20-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAQOKNTIDBFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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